molecular formula C7H5BrCl2O2S B2610551 (3-Bromo-5-chlorophenyl)methanesulfonyl chloride CAS No. 1499398-66-1

(3-Bromo-5-chlorophenyl)methanesulfonyl chloride

Cat. No.: B2610551
CAS No.: 1499398-66-1
M. Wt: 303.98
InChI Key: DTWYDCMDRNHRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-5-chlorophenyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C7H5BrClO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 3-bromo-5-chlorophenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-chlorophenyl)methanesulfonyl chloride typically involves the reaction of 3-bromo-5-chlorobenzene with methanesulfonyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-5-chlorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

Chemistry: In chemistry, (3-Bromo-5-chlorophenyl)methanesulfonyl chloride is used as a reagent in organic synthesis. It is employed in the preparation of various sulfonamide compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is used in biological research to study enzyme inhibition and protein modification. It is also used in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of (3-Bromo-5-chlorophenyl)methanesulfonyl chloride involves its ability to react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity makes it useful in studying enzyme inhibition and protein modification .

Comparison with Similar Compounds

    Methanesulfonyl chloride: A simpler analog without the bromo and chloro substituents.

    (4-Bromo-2-chlorophenyl)methanesulfonyl chloride: A structural isomer with different positions of the bromo and chloro groups.

    (3-Bromo-4-chlorophenyl)methanesulfonyl chloride: Another isomer with different positions of the substituents.

Uniqueness: (3-Bromo-5-chlorophenyl)methanesulfonyl chloride is unique due to the specific positions of the bromo and chloro groups on the phenyl ring. This structural arrangement can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds .

Properties

IUPAC Name

(3-bromo-5-chlorophenyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWYDCMDRNHRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.